molecular formula C13H13NO3 B5773775 N-(2-furylmethyl)-2-methoxybenzamide CAS No. 332146-31-3

N-(2-furylmethyl)-2-methoxybenzamide

Cat. No.: B5773775
CAS No.: 332146-31-3
M. Wt: 231.25 g/mol
InChI Key: PQHWWRAXRWCRIG-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-furylmethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 2-methoxybenzoic acid and 2-furylmethanamine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

    Catalytic Processes: Industrial production may involve catalytic processes to enhance the efficiency and selectivity of the reactions.

    Green Chemistry Approaches: Eco-friendly reagents and solvents are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-furylmethyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Hydrogenated benzamide derivatives.

    Substitution Products: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Pharmaceutical Research: Explored as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and analgesic effects.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting various biochemical pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-furylmethyl)-2-hydroxybenzamide
  • N-(2-furylmethyl)-2-chlorobenzamide
  • N-(2-furylmethyl)-2-nitrobenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzene ring (e.g., hydroxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
  • Unique Properties: N-(2-furylmethyl)-2-methoxybenzamide is unique due to the methoxy group, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHWWRAXRWCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332146-31-3
Record name N-(2-FURYLMETHYL)-2-METHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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